molecular formula C18H27NO2 B291284 N-(4-acetylphenyl)decanamide

N-(4-acetylphenyl)decanamide

Cat. No.: B291284
M. Wt: 289.4 g/mol
InChI Key: JRKVUVAAAMTTSI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)decanamide is a synthetic amide derivative characterized by a decanamide chain (10-carbon acyl group) attached to a 4-acetylphenyl moiety. Its molecular formula is C₁₈H₂₇NO₂, with a molecular weight of 289.41 g/mol. The compound is primarily utilized in organic synthesis, serving as an intermediate for designing bioactive molecules, such as thiophene carboxamide derivatives and sulfonamide chalcones . Synthesis typically involves chloroacetylation of 4-aminoacetophenone or acid-amine coupling reactions, as demonstrated in the preparation of structurally related compounds .

Properties

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

N-(4-acetylphenyl)decanamide

InChI

InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-10-18(21)19-17-13-11-16(12-14-17)15(2)20/h11-14H,3-10H2,1-2H3,(H,19,21)

InChI Key

JRKVUVAAAMTTSI-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Acetylphenyl)amides with Variable Chain Lengths

The length of the acyl chain in N-(4-acetylphenyl)amides significantly influences physicochemical properties and biological interactions. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(4-Acetylphenyl)butanamide C₁₂H₁₅NO₂ 205.25 Shorter chain; used in small-molecule synthesis
N-(4-acetylphenyl)decanamide C₁₈H₂₇NO₂ 289.41 Moderate lipophilicity; enzyme substrate intermediate
N-(4-Acetylphenyl)hexadecanamide C₂₄H₃₉NO₂ 373.57 High lipophilicity; potential surfactant applications
  • Chain Length Effects :
    • Solubility : Longer chains (e.g., hexadecanamide) increase hydrophobicity, reducing aqueous solubility. Decanamide balances moderate solubility for biochemical assays .
    • Bioactivity : Butanamide derivatives are more amenable to cellular uptake due to lower molecular weight, whereas decanamide may enhance target binding via hydrophobic interactions .

Decanamide Derivatives with Different Aromatic Substituents

Substituents on the phenyl ring modulate enzyme affinity and solubility:

Compound Name Substituent Solubility (Aqueous) FAAH Specificity Constant* Key Reference
N-(4-Nitrophenyl)decanamide (D-pNA) 4-Nitro Low 1.0 (Baseline)
N-(6-Methoxypyridin-3-yl)octanamide (Oc-MAP) 6-Methoxy High 8.0
This compound 4-Acetyl Moderate Not reported
  • Key Findings :
    • The 4-acetyl group in this compound may offer intermediate solubility compared to nitro (D-pNA) and methoxy (Oc-MAP) derivatives .
    • Oc-MAP’s high FAAH affinity is attributed to hydrogen bonding via the methoxy group, a feature absent in acetyl-substituted analogs .

Sulfonamide and Thiophene Carboxamide Analogs

Structural analogs with alternative functional groups exhibit distinct reactivity:

  • N-(4-Acetylphenyl)benzenesulfonamide (1) :

    • Synthesized as a precursor for sulfonamide chalcones .
    • The sulfonamide group enhances electrophilicity, enabling nucleophilic substitution reactions, unlike the decanamide’s acyl chain .
  • N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide (3) :

    • The thiophene ring confers π-stacking ability, improving binding to aromatic enzyme pockets compared to aliphatic decanamide .

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